- Copper(II)-dioxygen facilitated activation of nitromethane: nitrogen donors for the synthesis of substituted 2-hydroxyimino-2-phenylacetonitriles and phthalimides, Frontiers in Chemistry (Lausanne, 2020, 8,

Cas no 94514-21-3 (5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione)

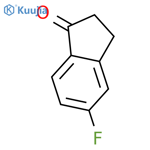

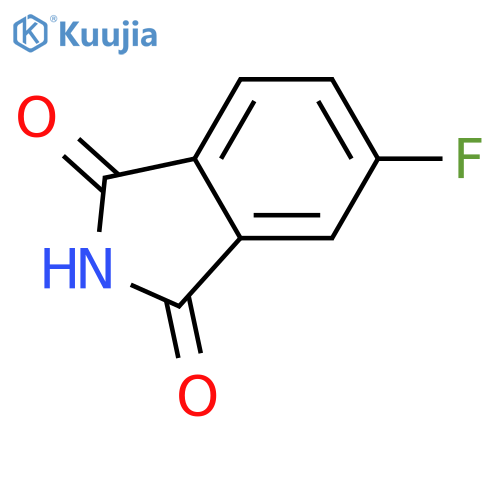

94514-21-3 structure

Nombre del producto:5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

Número CAS:94514-21-3

MF:C8H4FNO2

Megavatios:165.121265411377

MDL:MFCD00627750

CID:1122593

PubChem ID:10899038

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Propiedades químicas y físicas

Nombre e identificación

-

- 5-fluoro-1H-Isoindole-1,3(2H)-dione

- 1H-Isoindole-1,3(2H)-dione, 5-fluoro-

- 4-FLUOROPHTHALIMIDE

- 5-Fluoro-1H-isoindole-1,3(2H)-dione (ACI)

- 5-Fluoro-isoindole-1,3-dione

- 5-Fluoroisoindoline-1,3-dione

- 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

- Z1255487934

- AKOS005067070

- GS3910

- CS-0058047

- 94514-21-3

- DVDRUQOUGHIYCB-UHFFFAOYSA-N

- EN300-99458

- 5-FLUORO-2H-ISOINDOLE-1,3-DIONE

- MFCD00627750

- SB23057

- D84570

- SCHEMBL1953630

- UNII-HF76654PW9

- 5-fluoroisoindole-1,3-dione

- HF76654PW9

-

- MDL: MFCD00627750

- Renchi: 1S/C8H4FNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12)

- Clave inchi: DVDRUQOUGHIYCB-UHFFFAOYSA-N

- Sonrisas: O=C1C2C(=CC(=CC=2)F)C(=O)N1

Atributos calculados

- Calidad precisa: 165.02260653 g/mol

- Masa isotópica única: 165.02260653 g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 0

- Complejidad: 241

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 46.2Ų

- Peso molecular: 165.12

- Xlogp3: 1.3

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | B440418-10mg |

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |

94514-21-3 | 10mg |

$ 50.00 | 2022-06-01 | ||

| eNovation Chemicals LLC | Y1238196-250mg |

5-Fluoroisoindoline-1,3-dione |

94514-21-3 | 95% | 250mg |

$160 | 2024-06-06 | |

| Enamine | EN300-99458-0.5g |

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |

94514-21-3 | 95.0% | 0.5g |

$218.0 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8272-250MG |

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |

94514-21-3 | 95% | 250MG |

¥ 653.00 | 2023-04-12 | |

| TRC | B440418-100mg |

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |

94514-21-3 | 100mg |

$ 250.00 | 2022-06-01 | ||

| Enamine | EN300-99458-0.05g |

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |

94514-21-3 | 95.0% | 0.05g |

$53.0 | 2025-02-21 | |

| Aaron | AR00JOLJ-5g |

5-Fluoroisoindoline-1,3-dione |

94514-21-3 | 98% | 5g |

$752.00 | 2025-02-28 | |

| Enamine | EN300-99458-10g |

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione |

94514-21-3 | 95% | 10g |

$1346.0 | 2023-09-01 | |

| 1PlusChem | 1P00JOD7-250mg |

5-Fluoroisoindoline-1,3-dione |

94514-21-3 | 98% | 250mg |

$86.00 | 2025-03-01 | |

| 1PlusChem | 1P00JOD7-1g |

5-Fluoroisoindoline-1,3-dione |

94514-21-3 | 95% | 1g |

$230.00 | 2025-03-01 |

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide , 4-(Dimethylamino)pyridine , Copper sulfate ; 5 min, rt; rt → 0 °C

1.2 Reagents: Nitromethane ; 0 °C; 0 °C → 120 °C

1.3 Reagents: Oxygen ; 24 h, 1 atm, 120 °C

1.2 Reagents: Nitromethane ; 0 °C; 0 °C → 120 °C

1.3 Reagents: Oxygen ; 24 h, 1 atm, 120 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Solvents: Methanol ; 12 h, rt

Referencia

- Direct Access to Cobaltacycles via C-H Activation: N-Chloroamide-Enabled Room-Temperature Synthesis of Heterocycles, Organic Letters, 2017, 19(19), 5348-5351

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Urea Solvents: Toluene ; 16 h, reflux; reflux → rt

Referencia

- Benzimidazole derivatives as inhibitors of leukotriene production and their preparation and use for the treatment of leukotriene-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 2 h, 200 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- Preparation of heterocyclic substituted phenyl methanones as inhibitors of the glycine transporter 1, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; rt

1.2 reflux

1.2 reflux

Referencia

- Inhibitors of dipeptidyl peptidase 8 and dipeptidyl peptidase 9. Part 2: Isoindoline containing inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(14), 4159-4162

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Ammonia , Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Chlorobenzene , Water ; 4 h, 0.6 MPa, 110 °C

Referencia

- Method for synthesizing phthalimide and benzene ring-substituted derivative thereof, China, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Formamide ; 22 °C; 2.5 h, 120 °C

Referencia

- Mechanistic Studies on the Organocatalytic α-Chlorination of Aldehydes: The Role and Nature of Off-Cycle Intermediates, Angewandte Chemie, 2018, 57(36), 11683-11687

Synthetic Routes 8

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Urea Solvents: Xylene ; overnight, rt → reflux

Referencia

- Preparation of pyrazolopyridines, pyrazolopyrimidines and related compounds for inhibiting plasma kallikrein, United States, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Catalysts: Potassium fluoride Solvents: o-Xylene ; 130 °C

Referencia

- Synthesis of 4-fluorophthalimide by Balz-Schieman, Jingxi Huagong, 2013, 30(9), 1077-1080

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Formamide ; 120 °C

Referencia

- Preparation of substituted benzo[d]imidazo[2,1-b]thiazole-7-carboxamides as c-MYC mRNA translation modulators and uses thereof in the treatment of cancer, United States, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Solvents: Xylene ; 125 °C

Referencia

- Synthesis, photophysical and thermal properties of 2,9,16,23-tetrafluoro substituted metallophthalocyanines, Materials Research Innovations, 2014, 18(5), 340-345

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Raw materials

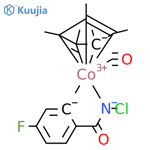

- Carbonyl[N-chloro-4-fluorobenzamidato(2-)-κC2,κN1][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]cobalt

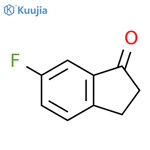

- 5-fluoroindan-1-one

- Sulfate, hydrogen(8CI,9CI)

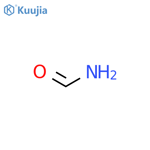

- Formamide

- 6-fluoro-2,3-dihydro-1H-inden-1-one

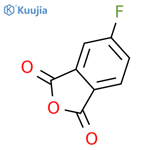

- 4-Fluorophthalic anhydride

- Borate(1-),tetrafluoro-

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Preparation Products

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Literatura relevante

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

94514-21-3 (5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione) Productos relacionados

- 1260666-80-5(5-fluoro-2,3-dihydro-1H-isoindol-1-one)

- 340702-10-5(6-fluoro-2,3-dihydro-1H-isoindol-1-one)

- 83684-73-5(5,6-difluoro-2,3-dihydro-1H-isoindole-1,3-dione)

- 1934983-15-9(4-bromo-1,3-oxazole-5-carboxylic acid)

- 1806735-47-6(3-Hydroxy-2-nitro-4-(trifluoromethoxy)pyridine-6-acetic acid)

- 37178-37-3(Etilevodopa)

- 2694734-61-5(ethyl 4-ethoxypiperidine-4-carboxylate hydrochloride)

- 33710-78-0(7-2-hydroxy-3-(3-methylphenoxy)propyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 927604-76-0(tert-Butyl 4-[2-(4-nitrophenoxy)acetyl]piperazine-1-carboxylate)

- 850229-99-1(4-({4-(2H-1,3-benzodioxol-5-yl)methylpiperazin-1-yl}methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:94514-21-3)5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

Pureza:99%/99%

Cantidad:1g/5g

Precio ($):280.0/767.0